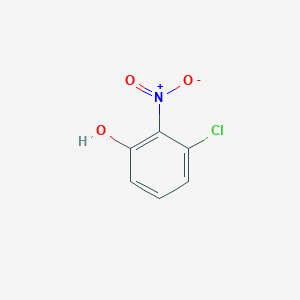

3-Chloro-2-nitrophenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-chloro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMDAJMTLJGKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17802-02-7 | |

| Record name | 3-Chloro-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-nitrophenol

CAS Number: 17802-02-7

This technical guide provides a comprehensive overview of 3-Chloro-2-nitrophenol, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety and handling guidelines, spectroscopic data, and a known synthesis protocol.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₄ClNO₃.[1] It presents as a solid at room temperature. A summary of its key quantitative properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17802-02-7 | [2] |

| Molecular Formula | C₆H₄ClNO₃ | [1] |

| Molecular Weight | 173.55 g/mol | [1] |

| Melting Point | 41-42 °C | |

| Boiling Point | 250.8 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 105.5 ± 21.8 °C | [3] |

| Vapor Pressure | 0.013 mmHg at 25°C | [4] |

| Solubility | While quantitative data is limited, it is described as having moderate water solubility.[5] It is expected to be more soluble in organic solvents. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported:

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.45 (s, 1H), 7.39 (t, J = 8.0 Hz, 1H), 7.06-7.10 (m, 2H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.1, 134.8, 134.7, 129.5, 124.0, 118.5 |

Synthesis Protocol

A method for the synthesis of this compound has been described in the patent literature. The process involves the nitration of m-chlorophenol.

Experimental Protocol: Synthesis of this compound

Materials:

-

m-Chlorophenol

-

Concentrated Nitric Acid (HNO₃)

-

Acetate (B1210297) solvent (e.g., acetic acid)

-

Apparatus for chemical synthesis, including reaction vessel and purification equipment (e.g., column chromatography).

Procedure:

-

In a suitable reaction vessel, dissolve m-chlorophenol in an acetate solvent. The ratio of the volume of acetic acid to the mass of m-chlorophenol should be between 4:1 and 8:1 (mL/g).[6]

-

To this solution, add concentrated nitric acid to initiate the substitution reaction. The reaction temperature should be maintained between 20°C and 30°C.[6]

-

After the reaction is complete, remove the solvent.

-

The crude product is then purified by column chromatography to yield this compound.[6]

A visual representation of this synthesis workflow is provided below.

Biological Activity

Currently, there is a limited amount of publicly available information specifically detailing the biological activities, such as signaling pathway modulation or enzyme inhibition, of this compound.

However, studies on related chlorinated nitrophenol isomers may offer some insights. For instance, research on 2-chloro-4-nitrophenol (B164951) has identified a bacterial degradation pathway involving 1,2,4-benzenetriol (B23740).[7] Additionally, studies on 2-chloro-5-nitrophenol (B15424) have shown that it can be degraded by Ralstonia eutropha JMP134 through chemoselective nitro group reduction and reductive dechlorination.[8][9] It is important to note that these findings are for different isomers and may not be directly applicable to this compound. Further research is required to elucidate the specific biological profile of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

|

| Acute toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

|

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

|

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

|

| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

|

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

|

Data sourced from PubChem.[1]

Recommended Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

A logical workflow for handling a hazardous chemical like this compound is outlined below.

References

- 1. This compound | C6H4ClNO3 | CID 13622170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 17802-02-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | CAS#:17802-02-7 | Chemsrc [chemsrc.com]

- 4. This compound|17802-02-7 - MOLBASE Encyclopedia [m.molbase.com]

- 5. This compound | 17802-02-7 | Benchchem [benchchem.com]

- 6. CN103360269B - Preparation method of 3-chloro-2-aminophenol - Google Patents [patents.google.com]

- 7. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium [pubmed.ncbi.nlm.nih.gov]

- 8. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-2-nitrophenol chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-nitrophenol, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. It further presents a detailed experimental protocol for its synthesis, an analysis of its spectral characteristics, and a review of its current and potential roles in drug discovery and development.

Chemical Structure and Nomenclature

IUPAC Name: this compound[1]

Synonyms: 2-Nitro-3-chlorophenol[1]

Chemical Structure:

References

Synthesis of 3-Chloro-2-nitrophenol from m-Chlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-2-nitrophenol from m-chlorophenol. It includes detailed experimental protocols, a summary of quantitative data, an examination of the reaction mechanism and regioselectivity, and essential safety information. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] The targeted synthesis of this specific isomer from m-chlorophenol requires careful control of reaction conditions to ensure desired regioselectivity and yield. This guide focuses on a well-documented method for this transformation.

Reaction Scheme and Mechanism

The synthesis of this compound from m-chlorophenol is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The overall reaction is as follows:

The hydroxyl (-OH) and chloro (-Cl) substituents on the benzene (B151609) ring of m-chlorophenol direct the position of the incoming nitro (-NO2) group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The directing effects of these two groups influence the regiochemical outcome of the nitration. The -OH group's strong activating and ortho-directing effect favors substitution at the positions ortho to it (positions 2 and 6). The chloro group at position 3 also directs ortho and para, which corresponds to positions 2, 4, and 6. The confluence of these directing effects strongly favors the substitution of the nitro group at the 2-position.

Experimental Protocol

The following experimental protocol is based on the method described in patent CN103360269B for the synthesis of this compound.[2]

Materials:

-

m-Chlorophenol

-

Concentrated Nitric Acid (HNO₃)

-

Acetic Acid (CH₃COOH)

-

Ethyl Acetate (B1210297)

-

Saturated Sodium Chloride (NaCl) solution

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

-

Dichloromethane

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer, add 10g of m-chlorophenol and 60 mL of acetic acid.[2]

-

Preparation of Nitrating Agent: In a separate flask, dilute 5 mL of concentrated nitric acid with 20 mL of acetic acid.[2]

-

Nitration Reaction: Cool the m-chlorophenol solution to a temperature between -5°C and 5°C using an ice bath. Slowly add the nitric acid/acetic acid mixture dropwise to the cooled solution. After the addition is complete, slowly warm the reaction mixture to 20°C and continue stirring for 15 hours.[2]

-

Work-up: After the reaction is complete, remove the acetic acid by concentrating the mixture under reduced pressure using a rotary evaporator.[2]

-

Extraction: To the residue, add ethyl acetate and wash with a saturated aqueous NaCl solution. Separate the organic layer and repeat the extraction of the aqueous layer twice more with ethyl acetate. Combine the organic extracts.[2]

-

Purification: Dry the combined organic phase and concentrate it under reduced pressure to remove the solvent. The crude product is then purified by column chromatography.[2]

-

Column Chromatography: Pack a chromatography column with silica gel. The mobile phase is a mixture of petroleum ether, dichloromethane, and ethyl acetate in a volume ratio of 20:1:1.[2]

-

Product Isolation: Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a yellow solid.[2]

Data Presentation

The following table summarizes the quantitative data from the synthesis described in the experimental protocol.

| Parameter | Value | Reference |

| Starting Material | m-Chlorophenol | [2] |

| Nitrating Agent | Concentrated Nitric Acid in Acetic Acid | [2] |

| Solvent | Acetic Acid | [2] |

| Reaction Temperature | -5°C to 5°C (addition), then 20°C | [2] |

| Reaction Time | 15 hours | [2] |

| Product | This compound | [2] |

| Molar Yield | 24% | [2] |

| Physical Appearance | Yellow solid | [2] |

| Melting Point | 41°C - 42°C | [2] |

Physical and Chemical Properties

This table outlines the key physical and chemical properties of the starting material and the final product.

| Property | m-Chlorophenol | This compound |

| Molecular Formula | C₆H₅ClO | C₆H₄ClNO₃[3][4] |

| Molecular Weight | 128.56 g/mol [5] | 173.55 g/mol [3] |

| Appearance | Colorless to light brown liquid or solid | Yellow solid[2] |

| Melting Point | 33-35 °C[6] | 41-42 °C[2] |

| Boiling Point | 214 °C[6] | 250.8 °C at 760 mmHg[4][7] |

| Density | 1.268 g/cm³[6] | 1.6 g/cm³[7] |

| CAS Number | 108-43-0[5] | 17802-02-7[3] |

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

m-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] It is also toxic to aquatic life with long-lasting effects.[5]

-

Concentrated Nitric Acid: A strong oxidizer that may intensify fire. It is corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled.

-

This compound: Harmful if swallowed, in contact with skin, or if inhaled.[7] It causes skin and serious eye irritation.[3]

Always consult the Safety Data Sheet (SDS) for each chemical before use for complete and detailed safety information.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from m-chlorophenol.

Caption: Workflow for the synthesis of this compound.

Regioselectivity of Nitration

The following diagram illustrates the directing effects of the substituents on the m-chlorophenol ring, leading to the preferential formation of this compound.

Caption: Regioselectivity in the nitration of m-chlorophenol.

References

- 1. 3-Chloro-4-nitrophenol | C6H4ClNO3 | CID 10283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103360269B - Preparation method of 3-chloro-2-aminophenol - Google Patents [patents.google.com]

- 3. This compound | C6H4ClNO3 | CID 13622170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 17802-02-7-Molbase [molbase.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | CAS#:17802-02-7 | Chemsrc [chemsrc.com]

Spectroscopic Profile of 3-Chloro-2-nitrophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Chloro-2-nitrophenol (CAS No: 17802-02-7), a molecule of interest in various chemical and pharmaceutical research domains. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols, and presents a logical workflow for the spectroscopic analysis of such compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.45 | s | - | 1H | -OH |

| 7.39 | t | 8.0 | 1H | Ar-H |

| 7.06-7.10 | m | - | 2H | Ar-H |

¹³C NMR (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 155.1 | C-OH |

| 134.8 | C-NO₂ |

| 134.7 | C-Cl |

| 129.5 | Ar-C |

| 124.0 | Ar-C |

| 118.5 | Ar-C |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

No experimental IR spectrum for this compound was found in the searched literature. The following are predicted characteristic absorption bands based on the functional groups present and data from similar compounds like nitrophenols.

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3400 | Broad, Medium | O-H stretch (phenolic) |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1530 | Strong | N-O asymmetric stretch (nitro group) |

| ~1350 | Strong | N-O symmetric stretch (nitro group) |

| ~1200 | Medium | C-O stretch (phenolic) |

| ~750 | Strong | C-Cl stretch |

Table 3: Mass Spectrometry (MS) Data (Predicted)

No experimental mass spectrum for this compound was found in the searched literature. The following are predicted key mass-to-charge ratios (m/z) based on the molecular weight and expected fragmentation patterns.

| m/z | Relative Intensity | Proposed Fragment |

| 173/175 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 143/145 | Medium | [M-NO]⁺ |

| 127/129 | Medium | [M-NO₂]⁺ |

| 99 | Medium | [M-NO₂-CO]⁺ |

| 63 | Medium | [C₅H₃]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16-32 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200-240 ppm is used.

-

Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, with chemical shifts referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of solid this compound is finely ground in an agate mortar and pestle.

-

Around 100-200 mg of dry potassium bromide (KBr) powder is added and thoroughly mixed with the sample.

-

The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

Data Acquisition:

-

A background spectrum of a pure KBr pellet is first recorded.

-

The sample pellet is then placed in the sample holder of the spectrometer.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Introduction:

-

For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC. The compound is separated from the solvent and elutes into the mass spectrometer.

-

Alternatively, a small amount of the solid sample can be introduced directly into the ion source using a direct insertion probe.

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: A standard electron energy of 70 eV is used to induce ionization and fragmentation.

-

Mass Range: The spectrometer scans a mass-to-charge ratio (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide on the Solubility of 3-Chloro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chloro-2-nitrophenol, a crucial parameter for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various solvents.

Introduction to this compound

This compound is an aromatic organic compound with the molecular formula C₆H₄ClNO₃. Its chemical structure, featuring a phenol (B47542) ring substituted with a chlorine atom and a nitro group, suggests a moderate polarity. Understanding its solubility in different solvent systems is fundamental for a range of applications, including reaction chemistry, formulation development, and environmental fate assessment. The "like dissolves like" principle suggests that its solubility will be higher in polar organic solvents compared to nonpolar ones, with limited solubility in water.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common laboratory solvents remains largely unpublished. To facilitate research and provide a template for data presentation, the following table presents hypothetical, yet realistic, solubility values. These are intended for illustrative purposes and must be experimentally verified.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | Gravimetric |

| Methanol | 25 | Data not available | Data not available | Gravimetric |

| Ethanol | 25 | Data not available | Data not available | Gravimetric |

| Acetone | 25 | Data not available | Data not available | Gravimetric |

| Dichloromethane | 25 | Data not available | Data not available | Gravimetric |

| Toluene | 25 | Data not available | Data not available | Gravimetric |

| Dioxane | 25 | Data not available | Data not available | Gravimetric |

Note: The data in this table is illustrative. Researchers are strongly encouraged to determine these values experimentally using the protocols outlined below.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The choice of method may depend on the solvent, the required precision, and available equipment.

This is a reliable and widely used method for determining thermodynamic solubility.[1][2][3][4]

Principle: A saturated solution is prepared by allowing an excess of the solute to equilibrate with the solvent. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Conical flasks or vials with secure caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle. Carefully filter a portion of the supernatant through a syringe filter to remove any undissolved particles. The filter material should be compatible with the solvent.

-

Sample Analysis: a. Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish. b. Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. c. Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved. d. Cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculation:

-

Mass of solute = (Mass of dish + dried solute) - (Mass of empty dish)

-

Solubility ( g/100 mL) = (Mass of solute / Volume of filtrate taken) x 100

-

This method is suitable for compounds that absorb UV radiation and can be faster than the gravimetric method.[5][6]

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Apparatus and Materials:

-

All materials from the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Measure the absorbance of each standard solution at λmax. c. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or be corrected for blank absorbance).

-

Prepare and Analyze Saturated Solution: a. Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-3). b. Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve. c. Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Solubility (mol/L or g/L) = Concentration of diluted solution x Dilution factor

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Gravimetric Method Workflow

Caption: UV-Spectrophotometric Method Workflow

References

Technical Guide: Physicochemical Properties and Synthesis of 3-Chloro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting and boiling points, of 3-Chloro-2-nitrophenol. It also details a common synthesis protocol and an analytical workflow for the characterization of nitrophenols.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental for the purification, identification, and handling of chemical compounds. The following table summarizes these key physical constants for this compound.

| Property | Value | Conditions |

| Melting Point | 41-42 °C | Not Specified |

| Boiling Point | 250.8 ± 20.0 °C | at 760 mmHg |

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like this compound involves the use of a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, purified this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded as the melting point range. For pure substances, this range is typically narrow (0.5-1 °C).

Synthesis of this compound

A documented method for the synthesis of this compound involves the nitration of m-chlorophenol.[1]

Reaction:

m-Chlorophenol is subjected to a substitution reaction with concentrated nitric acid in an acetate (B1210297) solvent. Following the reaction, the solvent is removed, and the product is purified by column chromatography to yield this compound.[1]

Detailed Steps:

-

In an appropriate reaction vessel, m-chlorophenol is dissolved in an acetate solvent.[1]

-

Concentrated nitric acid (HNO₃) is added portion-wise to the solution while maintaining a controlled temperature to manage the exothermic reaction.[1]

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure the completion of the reaction.

-

The solvent is then removed under reduced pressure.[1]

-

The crude product is purified using column chromatography on silica (B1680970) gel, eluting with a suitable solvent system to isolate the this compound.[1]

Visualized Workflows

Synthesis Pathway of this compound

The following diagram illustrates the synthetic route from m-chlorophenol to this compound.

Caption: Synthesis pathway for this compound.

General Analytical Workflow for Nitrophenol Quantification

This diagram outlines a typical workflow for the quantitative analysis of nitrophenols, which is applicable to this compound.

Caption: General analytical workflow for nitrophenols.

References

3-Chloro-2-nitrophenol: A Technical Health and Safety Guide for Research Professionals

Introduction

3-Chloro-2-nitrophenol is a chlorinated nitroaromatic compound utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. As with many nitroaromatic compounds, it is recognized for its potential environmental persistence and hazardous properties. This document provides an in-depth technical guide on the health and safety information for this compound, tailored for researchers, scientists, and drug development professionals. It encompasses toxicological data, handling and safety protocols, and insights into its biological interactions.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17802-02-7 | |

| Molecular Formula | C₆H₄ClNO₃ | |

| Molecular Weight | 173.55 g/mol | |

| Appearance | Light yellow solid | |

| Boiling Point | 250.8 ± 20.0 °C at 760 mmHg | |

| Flash Point | 105.5 ± 21.8 °C | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | |

| LogP | 2.42 |

Table 2: Toxicological Profile of this compound

| Endpoint | Classification/Value | Reference(s) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | |

| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | |

| LD50 (Oral) | Data not available | |

| LD50 (Dermal) | Data not available | |

| LC50 (Inhalation) | Data not available |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Experimental Protocols

Detailed experimental protocols for assessing the acute toxicity of this compound are not available in the public domain. However, based on OECD guidelines for similar chemical compounds, the following synthesized protocols can be used as a reference for designing new studies.

Synthesized Protocol for Acute Oral Toxicity (Adapted from OECD Guideline 420)

Objective: To determine the acute oral toxicity of this compound.

Test Animal: Wistar rats, nulliparous and non-pregnant females are often considered more sensitive.

Housing and Feeding: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and access to a conventional laboratory diet and drinking water ad libitum.

Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

-

Dosing: A limit test is initially performed. A single dose of 2000 mg/kg body weight is administered to a small group of animals via oral gavage. If no mortality is observed, the substance is considered to have low acute oral toxicity. If mortality occurs, a full study with multiple dose levels is required to determine the LD50.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes immediately after dosing, periodically for the first 24 hours, and then daily for 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Synthesized Protocol for Acute Dermal Toxicity (Adapted from OECD Guideline 402)

Objective: To determine the acute dermal toxicity of this compound.

Test Animal: Wistar rats, with healthy, intact skin.

Procedure:

Reactivity of the nitro group in 3-Chloro-2-nitrophenol

An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Chloro-2-nitrophenol

Introduction

This compound is an aromatic organic compound featuring a phenol (B47542) ring substituted with a hydroxyl (-OH), a chloro (-Cl), and a nitro (-NO₂) group. The chemical behavior of this molecule is dictated by the interplay of the electronic effects of these three substituents. The nitro group, being a powerful electron-withdrawing group, plays a pivotal role in the molecule's reactivity. It significantly influences the susceptibility of the aromatic ring to substitution reactions and is itself a primary site for chemical transformation, most notably reduction.

This technical guide provides a comprehensive analysis of the reactivity of the nitro group in this compound. It delves into the principal reactions involving this functional group, details relevant experimental protocols, presents quantitative data, and visualizes key mechanistic and logical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require a deep understanding of the chemical properties of substituted nitroaromatics.

Electronic Effects and Overall Reactivity

The reactivity of the this compound ring is a composite of the effects of its substituents:

-

Hydroxyl (-OH) Group: A strongly activating, ortho, para-directing group due to its +R (resonance) effect, which donates electron density to the ring.

-

Nitro (-NO₂) Group: A strongly deactivating, meta-directing group for electrophilic substitution due to its potent -R and -I (inductive) effects, which withdraw electron density from the ring. Conversely, it is a strong activating group for nucleophilic aromatic substitution.

-

Chloro (-Cl) Group: A deactivating, ortho, para-directing group. Its -I effect withdraws electron density, deactivating the ring, but its +R effect directs incoming electrophiles to the ortho and para positions.

The presence of the strongly electron-withdrawing nitro group makes the adjacent C-H bonds more acidic and significantly influences the overall reaction landscape of the molecule.

Key Reactions Involving the Nitro Group

The most significant reaction involving the nitro group in this compound is its reduction to an amino group. This transformation is fundamental as it converts a strongly deactivating, electron-withdrawing group into a strongly activating, electron-donating group, drastically altering the chemical properties of the molecule.

Reduction of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is a six-electron process that typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. This transformation is a cornerstone of organic synthesis, providing access to anilines which are precursors to a vast array of dyes, pharmaceuticals, and agrochemicals.

General Mechanism: The reduction can occur via two primary pathways: a direct hydrogenation route or a series of single-electron transfers from a metal surface. Both pathways involve the sequential formation of nitroso and hydroxylamine species before yielding the final amine.

An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Chloro-2-nitrophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the chloro and nitro substituents on the phenolic ring of 3-Chloro-2-nitrophenol. The interplay of inductive and resonance effects, and their influence on the molecule's acidity and spectral properties are discussed in detail. This document also includes detailed experimental protocols for the synthesis and characterization of this compound.

Introduction to Electronic Effects in Aromatic Systems

The chemical reactivity and physical properties of a substituted benzene (B151609) ring are profoundly influenced by the electronic character of its substituents. These effects are broadly categorized as inductive and resonance effects.

-

Inductive Effect (-I/+I): This is a through-bond effect, resulting from the difference in electronegativity between a substituent and the ring carbon to which it is attached. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density from the ring, while electron-donating groups (EDGs) exert a positive inductive effect (+I), pushing electron density into the ring.

-

Resonance (Mesomeric) Effect (-M/+M): This is a through-space effect, involving the delocalization of π-electrons between the substituent and the aromatic ring. EWGs with π-bonds that can accept electrons from the ring exhibit a negative mesomeric effect (-M). Substituents with lone pairs of electrons adjacent to the ring can donate electron density and exhibit a positive mesomeric effect (+M).

In this compound, the hydroxyl group (-OH), the chloro group (-Cl), and the nitro group (-NO₂) each impart distinct electronic influences on the aromatic ring.

Electronic Contributions of Substituents in this compound

The overall electronic landscape of this compound is a composite of the effects of its three substituents. The positions of the chloro (meta to the hydroxyl) and nitro (ortho to the hydroxyl) groups are critical in determining their influence.

-

Hydroxyl Group (-OH): The hydroxyl group is an activating, ortho-, para-directing group. It exerts a -I effect due to the electronegativity of the oxygen atom and a strong +M effect due to the donation of an oxygen lone pair into the aromatic π-system. The +M effect generally outweighs the -I effect.

-

Chloro Group (-Cl): The chloro group is a deactivating, ortho-, para-directing group. It has a significant -I effect due to the high electronegativity of chlorine.[1] It also possesses a +M effect, as the lone pairs on the chlorine atom can be delocalized into the ring.[2] However, for halogens, the inductive effect is stronger than the resonance effect.[1]

-

Nitro Group (-NO₂): The nitro group is a strongly deactivating, meta-directing group. It exhibits powerful -I and -M effects, both of which withdraw significant electron density from the aromatic ring.[1][3]

The combined effect of the ortho-nitro and meta-chloro substituents is a strong withdrawal of electron density from the phenolic ring, which has a profound impact on the acidity of the hydroxyl proton.

Caption: Interplay of electronic effects in this compound.

Quantitative Analysis of Substituent Effects

The electronic effects of substituents can be quantified using Hammett substituent constants (σ). These constants are derived from the dissociation of benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta or para position.[4]

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |

| -NO₂ | 0.71 | 0.78 | Strong -I and -M |

| -Cl | 0.37 | 0.23 | Strong -I, weak +M |

Note: Data sourced from various compilations of Hammett constants.

For polysubstituted rings, the effects are approximately additive. For this compound, we have a nitro group ortho to the hydroxyl and a chloro group meta. While standard Hammett constants are for meta and para positions, they provide a good qualitative and semi-quantitative basis for predicting the electronic effects. The strong electron-withdrawing nature of both groups, particularly the nitro group, is expected to significantly increase the acidity of the phenol (B47542).

Acidity and pKa

The acidity of a phenol is determined by the stability of its conjugate base, the phenolate ion. Electron-withdrawing groups increase acidity by delocalizing the negative charge of the phenolate ion, thus stabilizing it.[3][5] In this compound, both the ortho-nitro and meta-chloro groups contribute to the stabilization of the phenolate anion. The nitro group, being in the ortho position, can participate in resonance delocalization of the negative charge.

Caption: Deprotonation and stabilization of the phenolate ion.

Spectroscopic Properties

The electronic effects of the substituents are also reflected in the spectroscopic data of the molecule.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | The aromatic protons are expected to be deshielded (shifted downfield) due to the electron-withdrawing nature of the substituents. The phenolic proton's chemical shift will be concentration and solvent-dependent. |

| ¹³C NMR | The aromatic carbon atoms, particularly those bearing or adjacent to the electron-withdrawing groups, will be deshielded. The carbon bearing the hydroxyl group will also be affected. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively), and C-Cl stretching (~600-800 cm⁻¹) are expected. Intramolecular hydrogen bonding between the ortho -OH and -NO₂ groups may cause the O-H stretch to be sharper and at a lower frequency than in phenols without this interaction. |

| UV-Vis Spectroscopy | The presence of the chromophoric nitro group and the auxochromic hydroxyl and chloro groups will result in characteristic absorption bands in the UV region. The exact λ_max will be solvent-dependent. |

Experimental Protocols

A reported synthesis involves the nitration of m-chlorophenol.[7]

Materials:

-

m-Chlorophenol

-

Concentrated Nitric Acid (HNO₃)

-

Acetate-based solvent (e.g., ethyl acetate)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Dissolve m-chlorophenol in the acetate solvent in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add concentrated nitric acid dropwise while maintaining the temperature between 20-30°C.

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate this compound.

This method relies on the different UV-Vis absorption spectra of the protonated (ArOH) and deprotonated (ArO⁻) forms of the phenol.

Materials:

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 5 to 8).

-

0.1 M HCl solution (for fully protonated form)

-

0.1 M NaOH solution (for fully deprotonated form)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a series of solutions by diluting an aliquot of the stock solution into the buffer solutions, the 0.1 M HCl, and the 0.1 M NaOH.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance (λ_max) for both the fully protonated and fully deprotonated forms.

-

At a chosen wavelength where the absorbance of the two forms differs significantly, measure the absorbance (A) of each buffered solution.

-

The pKa can be determined using the Henderson-Hasselbalch equation in the following form: pKa = pH + log[(A_b - A) / (A - A_a)] where A_b is the absorbance of the basic form, A_a is the absorbance of the acidic form, and A is the absorbance at a given pH.

-

Plotting pH versus log[(A_b - A) / (A - A_a)] will yield a straight line with the pKa as the y-intercept.

References

- 1. 3-Chloro-2,4,6-trinitrophenol | C6H2ClN3O7 | CID 11747460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sips.org.in [sips.org.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. Ch24 : Phenols [chem.ucalgary.ca]

- 6. 3-Chlorophenol | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 17802-02-7-Molbase [molbase.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Chloro-2-nitrophenol, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. The following protocol is based on established laboratory procedures, offering a reliable method for obtaining the target compound.

Physicochemical Data and Safety Information

A summary of the key physical, chemical, and safety data for this compound is presented below. It is imperative to consult the Safety Data Sheet (SDS) for this compound before commencing any experimental work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClNO₃ | [1][2][3] |

| Molecular Weight | 173.55 g/mol | [1][2] |

| CAS Number | 17802-02-7 | [2] |

| Appearance | Dark yellow oil | [4] |

| Boiling Point | 250.8 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 105.5 ± 21.8 °C | [2] |

Table 2: Hazard Identification

| Hazard Statement | Description | Reference |

| H302 | Harmful if swallowed | [1] |

| H312 | Harmful in contact with skin | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H332 | Harmful if inhaled | [1] |

| H335 | May cause respiratory irritation | [1] |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2-chloro-6-fluoronitrobenzene (B1304941).

Materials and Equipment:

-

2-chloro-6-fluoronitrobenzene

-

Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)

-

30% aqueous hydrogen peroxide (H₂O₂) solution

-

Tetrahydrofuran (B95107) (THF)

-

Deionized water

-

Half-saturated aqueous sodium thiosulfate (B1220275) solution

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with a reflux condenser

-

Stirring plate with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-fluoronitrobenzene (6.62 g, 37.7 mmol) and lithium hydroxide monohydrate (6.33 g, 151 mmol) in a solvent mixture of tetrahydrofuran (45 mL) and water (65 mL).[4]

-

To this solution, add a 30% aqueous hydrogen peroxide solution (8.60 mL, 80.0 mmol).[4]

-

Seal the flask and heat the resulting turbid solution to 60°C with vigorous stirring.[4]

-

Maintain the reaction at this temperature for 3 days.[4]

-

Work-up: After 3 days, cool the dark orange mixture to room temperature.[4]

-

Transfer the mixture to a separatory funnel and add a half-saturated aqueous sodium thiosulfate solution (200 mL). Shake the funnel vigorously to quench any remaining peroxides.[4]

-

Acidify the mixture to a pH of less than 3 using 1N HCl.[4]

-

Extract the aqueous layer with ethyl acetate (1 x 400 mL, then 1 x 100 mL).[4]

-

Combine the organic phases and wash with brine (400 mL).[4]

-

Product Isolation: Dry the combined organic phases over anhydrous magnesium sulfate.[4]

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a dark yellow oil.[4] The reported yield for this procedure is approximately 97%.[4]

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from starting materials to the final product through a series of chemical transformations and purification steps.

Caption: Logical flow of the synthesis of this compound.

References

Application Notes and Protocols: 3-Chloro-2-nitrophenol as an Intermediate in the Synthesis of Azo Dyes

Introduction

Azo dyes are a significant class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. They are the most widely used class of dyes in the textile, printing, and leather industries, owing to their versatile color palette, cost-effective synthesis, and good fastness properties. The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile, such as a phenol (B47542) or another aromatic amine.[1]

3-Chloro-2-nitrophenol is a substituted phenol that can serve as a valuable intermediate in the synthesis of azo dyes. Its chemical structure, featuring a phenolic hydroxyl group, a chloro group, and a nitro group, makes it a suitable coupling component. The hydroxyl group strongly activates the aromatic ring towards electrophilic attack by a diazonium ion. The chloro and nitro substituents can modulate the final color and properties of the dye, such as its lightfastness and affinity for different fibers. While specific, widely commercialized dyes using this compound are not extensively documented in public literature, its chemical properties allow for the creation of a variety of hues depending on the chosen diazo component.

This document provides a detailed, representative protocol for the synthesis of an azo dye using this compound as the coupling component. The protocol is based on well-established chemical principles of diazotization and azo coupling reactions.[2][3]

Representative Experimental Protocols

The synthesis is a two-stage process. The first stage is the conversion of a primary aromatic amine (in this example, aniline) into a diazonium salt. The second stage is the coupling of this diazonium salt with this compound to form the azo dye.

Protocol 1: Diazotization of Aniline (B41778)

This protocol describes the formation of a benzenediazonium (B1195382) chloride solution.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Distilled Water

-

Ice

-

Urea (optional, to quench excess nitrous acid)

Procedure:

-

In a 250 mL beaker, add aniline (0.93 g, 10 mmol) to a mixture of concentrated hydrochloric acid (2.5 mL, approx. 30 mmol) and 25 mL of distilled water.

-

Stir the mixture until the aniline hydrochloride salt is fully dissolved.

-

Cool the beaker in an ice-water bath to 0–5 °C with continuous stirring.

-

In a separate 50 mL beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold, stirred aniline hydrochloride solution over 10-15 minutes. The temperature of the reaction mixture must be maintained below 5 °C.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting benzenediazonium chloride solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with this compound

This protocol details the coupling of the freshly prepared benzenediazonium chloride with this compound to yield a colored azo dye.

Materials:

-

Freshly prepared benzenediazonium chloride solution (from Protocol 1)

-

This compound

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled Water

-

Ice

-

Büchner funnel and filter paper

Procedure:

-

In a 400 mL beaker, dissolve this compound (1.74 g, 10 mmol) in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this alkaline solution in an ice-water bath to 0–5 °C with constant stirring.

-

Slowly add the cold benzenediazonium chloride solution (from Protocol 1) to the cold, stirred solution of this compound. The addition should be done portion-wise over 20-30 minutes, keeping the temperature below 5 °C.

-

A colored precipitate of the azo dye will form. The color of the solution will change significantly, indicating the progress of the coupling reaction.

-

During the addition, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) to facilitate the coupling with the phenoxide ion. This can be achieved by adding more 10% NaOH solution if necessary.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure maximum precipitation of the dye.

Protocol 3: Isolation and Purification of the Azo Dye

Procedure:

-

Filter the precipitated azo dye using a Büchner funnel under vacuum.

-

Wash the crude product on the filter paper with several portions of cold distilled water until the filtrate is neutral.

-

Recrystallize the crude dye from a suitable solvent, such as an ethanol-water mixture, to obtain a purified product.

-

Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

-

Characterize the final product by determining its melting point, and spectroscopic analysis (e.g., UV-Vis, IR, and NMR).

Data Presentation

Table 1: Reagents for Hypothetical Azo Dye Synthesis (10 mmol scale)

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) |

| Aniline | C₆H₇N | 93.13 | 0.93 | 10 |

| Concentrated HCl (~37%) | HCl | 36.46 | ~2.5 mL | ~30 |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 | 11 |

| This compound | C₆H₄ClNO₃ | 173.56 | 1.74 | 10 |

| Sodium Hydroxide | NaOH | 40.00 | 5.0 | 125 |

Table 2: Expected Physicochemical Properties of the Synthesized Azo Dye

| Property | Expected Value/Observation |

| Chemical Name | 2-((E)-phenyldiazenyl)-3-chloro-6-nitrophenol |

| Appearance | Colored solid (e.g., yellow, orange, or red) |

| Expected Yield | 60-80% |

| Melting Point | A distinct melting point is expected, which should be determined for the purified product. |

| Solubility | Likely soluble in organic solvents like ethanol, acetone, and DMSO; sparingly soluble in water. |

| UV-Vis (λmax) | An absorption maximum in the visible region (400-700 nm) is expected, characteristic of the azo chromophore. |

| IR Spectroscopy | Characteristic peaks for O-H, N=N, C-Cl, and N-O stretching vibrations. |

Visualizations

Diagram 1: Reaction Pathway for Azo Dye Synthesis

Caption: Overall reaction scheme for the synthesis of an azo dye.

Diagram 2: Experimental Workflow

References

Application of 3-Chloro-2-nitrophenol in Pharmaceutical Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the use of 3-Chloro-2-nitrophenol as a key starting material in the synthesis of pharmaceutical intermediates. While direct applications in the synthesis of marketed drugs are not extensively documented in publicly available literature, its role as a precursor to the valuable intermediate, 3-chloro-2-aminophenol, is well-established. This aminophenol serves as a versatile scaffold for the development of novel therapeutic agents.

Introduction: The Role of this compound

This compound is an aromatic compound whose chemical functionality, featuring nitro, chloro, and hydroxyl groups, makes it a reactive and useful building block in organic synthesis. In the context of pharmaceutical development, its primary utility lies in its conversion to 3-chloro-2-aminophenol. The subsequent reduction of the nitro group to an amine unlocks a crucial functional group for further chemical modifications, enabling the construction of more complex molecular architectures with potential biological activity.

The synthesis of 3-chloro-2-aminophenol from this compound is a critical step that paves the way for the exploration of a wide range of chemical derivatives. The amino and hydroxyl groups on the resulting aminophenol can be readily functionalized to introduce various pharmacophores and modulate the physicochemical properties of the molecule, a key aspect of structure-activity relationship (SAR) studies in drug discovery.

Synthetic Pathway: From Nitrophenol to a Key Pharmaceutical Intermediate

The principal application of this compound in a pharmaceutical context is its reduction to 3-chloro-2-aminophenol. This transformation is a pivotal step in creating a more versatile intermediate for further synthetic elaboration.

Caption: Synthetic route from this compound to 3-chloro-2-aminophenol and its potential elaboration.

Experimental Protocols

The following protocols detail the synthesis of this compound and its subsequent reduction to 3-chloro-2-aminophenol.

3.1. Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound starting from m-chlorophenol.

-

Materials:

-

m-Chlorophenol

-

Concentrated Nitric Acid (HNO₃)

-

Acetic Acid

-

Ethyl Acetate (B1210297)

-

Saturated Sodium Chloride (NaCl) solution

-

Silica Gel for column chromatography

-

Solvents for column chromatography (e.g., petroleum ether, dichloromethane (B109758), ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask, dissolve 10 g of m-chlorophenol in 60 mL of acetic acid.

-

Separately, dilute 5 mL of concentrated HNO₃ in 20 mL of acetic acid.

-

Cool the m-chlorophenol solution to -5°C to 5°C.

-

Slowly add the diluted HNO₃ solution dropwise to the cooled m-chlorophenol solution while maintaining the temperature between -5°C and 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to 20°C and stir for 15 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the acetic acid.

-

To the residue, add ethyl acetate and wash with a saturated NaCl aqueous solution.

-

Extract the aqueous layer with ethyl acetate (repeat three times).

-

Combine the organic phases and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a suitable solvent system (e.g., a 20:1:1 mixture of petroleum ether, dichloromethane, and ethyl acetate) to obtain this compound as a yellow solid.[1]

-

3.2. Reduction of this compound to 3-chloro-2-aminophenol

This protocol details the reduction of the nitro group to an amine, yielding the key pharmaceutical intermediate.

-

Materials:

-

This compound

-

Ferrous Sulfate (FeSO₄)

-

Hydrazine Hydrate

-

Water

-

Dichloromethane

-

Saturated Sodium Chloride (NaCl) solution

-

Silica Gel for column chromatography

-

Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask, combine 174 mg (1 mmol) of this compound, 14 mg (0.05 mmol) of ferrous sulfate, and 75 mg (1.5 mmol) of hydrazine hydrate.[1]

-

Add 6 mL of a 1:1 mixture of ethanol and water to the flask.

-

Heat the reaction mixture to 110°C and maintain for 7 hours.[1]

-

After the reaction is complete, cool the mixture and filter through a sintered glass funnel to remove any solids.

-

Collect the filtrate and concentrate it under reduced pressure to remove the solvents.

-

To the residue, add 10 mL of a saturated NaCl aqueous solution and 10 mL of dichloromethane for extraction.

-

Separate the organic layer and repeat the extraction of the aqueous layer with dichloromethane two more times.

-

Combine the organic phases and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a suitable solvent system (e.g., a 20:1 mixture of petroleum ether and ethyl acetate) to obtain 3-chloro-2-aminophenol as a yellow solid.[1]

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-chloro-2-aminophenol from this compound.

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Reducing Agent | Hydrazine Hydrate | [1] |

| Catalyst | Ferrous Sulfate | [1] |

| Solvent | Ethanol/Water | [1] |

| Reaction Temperature | 110-120°C | [1] |

| Reaction Time | 6-7 hours | [1] |

| Product | 3-chloro-2-aminophenol | [1] |

| Molar Yield | 97.8% - 98.9% | [1] |

| Purity | 98.8% | [1] |

Potential Pharmaceutical Applications and Logical Workflow

While a specific drug synthesized from 3-chloro-2-aminophenol has not been identified in the literature search, its structure lends itself to the synthesis of various heterocyclic scaffolds known to possess a wide range of biological activities. The o-aminophenol moiety is a precursor to benzoxazoles, phenoxazines, and other fused ring systems that are prevalent in medicinal chemistry.

Caption: Potential derivatization pathways for the 3-chloro-2-aminophenol intermediate.

The diagram above illustrates the potential for 3-chloro-2-aminophenol to be converted into various classes of compounds with known pharmacological relevance. This highlights its importance as a versatile starting point for the discovery of new drug candidates. Researchers can utilize the reactive amino and hydroxyl groups to build a library of diverse molecules for biological screening.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 3-chloro-2-nitrophenol. This compound is a valuable building block in organic synthesis, particularly for the generation of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. The presence of an electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring for nucleophilic attack, facilitating the displacement of the chloride leaving group.

Overview of Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. For SNAr to occur efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group.

In the case of this compound, the nitro group at the 2-position strongly activates the chlorine atom at the 3-position for nucleophilic displacement. The adjacent hydroxyl group can also influence the reactivity of the substrate.

Reaction Mechanism Workflow

Caption: General mechanism of the SNAr reaction of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 2-nitrophenols are valuable intermediates in the synthesis of a variety of biologically active compounds. The functional groups introduced via SNAr can serve as handles for further chemical modifications, enabling the construction of complex molecules for drug discovery programs. For instance, substituted nitrophenols are precursors to a wide range of pharmaceuticals, including anti-inflammatory and analgesic agents.

The products of SNAr reactions on this compound can be further transformed, for example, by reduction of the nitro group to an amine. This opens up pathways to important heterocyclic scaffolds, such as phenoxazines, which are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Experimental Protocols

The following sections detail protocols for common SNAr reactions of this compound with various nucleophiles.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding N-substituted 2-nitroanilines. These products are versatile intermediates for the synthesis of various heterocyclic compounds.

Experimental Workflow for Amination

Caption: General experimental workflow for the amination of this compound.

Protocol: Synthesis of 3-(Methylamino)-2-nitrophenol

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Amine and Base: Add methylamine (B109427) (1.2 eq, as a solution in THF or water) and a base such as potassium carbonate (2.0 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a temperature between 80 °C and 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-(methylamino)-2-nitrophenol.

| Parameter | Value |

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 90 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Reaction with Phenoxide Nucleophiles (Ether Synthesis)

The reaction with substituted phenols in the presence of a base leads to the formation of diaryl ethers. This is a valuable method for constructing complex molecular architectures.

Protocol: Synthesis of 3-(Phenoxy)-2-nitrophenol

-

Reactant Preparation: To a solution of phenol (B47542) (1.1 eq) in an anhydrous polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C to form the sodium phenoxide in situ.

-

Addition of Substrate: To this mixture, add a solution of this compound (1.0 eq) in DMF dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC.

-

Work-up: Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield 3-(phenoxy)-2-nitrophenol.

| Parameter | Value |

| Solvent | DMF |

| Base | NaH |

| Temperature | 70 °C |

| Reaction Time | 8-12 hours |

| Typical Yield | 60-75% |

Reaction with Thiolate Nucleophiles

Thiolates are excellent nucleophiles in SNAr reactions and react readily with this compound to form the corresponding thioethers.

Protocol: Synthesis of 3-(Phenylthio)-2-nitrophenol

-

Reactant Preparation: In a suitable flask, dissolve thiophenol (1.1 eq) in a polar solvent like ethanol (B145695) or DMF. Add a base such as sodium hydroxide (B78521) or potassium carbonate (1.2 eq) to generate the thiophenolate.

-

Addition of Substrate: Add this compound (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as indicated by TLC.

-

Work-up: Dilute the reaction mixture with water and acidify with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent.

-

Purification: Wash the organic extract, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography.

| Parameter | Value |

| Solvent | Ethanol |

| Base | K₂CO₃ |

| Temperature | 50 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-95% |

Data Presentation

The following table summarizes the typical reaction conditions and outcomes for the SNAr of this compound with various nucleophiles.

| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| Methylamine | 3-(Methylamino)-2-nitrophenol | DMF | K₂CO₃ | 90 | 4-6 | 75-85 |

| Aniline | 3-(Phenylamino)-2-nitrophenol | DMF | K₂CO₃ | 100 | 8-12 | 70-80 |

| Phenol | 3-(Phenoxy)-2-nitrophenol | DMF | NaH | 70 | 8-12 | 60-75 |

| Thiophenol | 3-(Phenylthio)-2-nitrophenol | Ethanol | K₂CO₃ | 50 | 2-4 | 80-95 |

Mandatory Visualizations

Signaling Pathway Application Concept

Caption: Conceptual signaling pathway modulation by SNAr-derived compounds.

Application Notes and Protocols for the Reduction of 3-Chloro-2-nitrophenol to 2-Amino-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 3-Chloro-2-nitrophenol to form 2-Amino-3-chlorophenol is a critical transformation in synthetic organic chemistry. The resulting product, an aminophenol derivative, serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of both a chloro and a hydroxyl group on the aromatic ring necessitates a careful selection of the reducing agent to ensure high chemoselectivity and avoid unwanted side reactions such as dehalogenation. These application notes provide an overview of common reduction methodologies, detailed experimental protocols, and a comparison of their effectiveness.

Overview of Reduction Methodologies

Several methods are commonly employed for the reduction of aromatic nitro compounds. The choice of method depends on factors such as the substrate's sensitivity to reaction conditions, the desired yield and purity, and the scalability of the process. For the reduction of this compound, the primary challenge is to selectively reduce the nitro group without affecting the chloro substituent.

Key methodologies include:

-